N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-24-16-9-8-15-18-14(11-21(15)19-16)12-4-6-13(7-5-12)20-26(22,23)17-3-2-10-25-17/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDHDXZMBUHBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. One common method is the nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the imidazo[1,2-b]pyridazine scaffold . The thiophene-2-sulfonamide moiety can be introduced through a sulfonation reaction, where thiophene is treated with chlorosulfonic acid, followed by coupling with the imidazo[1,2-b]pyridazine derivative .
Chemical Reactions Analysis
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. One of the key targets is the transforming growth factor-β activated kinase (TAK1), which is involved in cell growth, differentiation, and apoptosis. The compound inhibits the enzymatic activity of TAK1, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide can be contextualized against analogous sulfonamide and heterocyclic derivatives (Table 1).
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Comparison Points
Core Heterocyclic Systems: The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from imidazo[1,2-a]pyridine (IP-5) and pyridine derivatives ().
Substituent Effects :
- Methoxy vs. Fluoro/Trifluoromethyl : The 6-methoxy group in the target compound is electron-donating, which may improve solubility relative to electron-withdrawing groups like fluoro (IP-5) or trifluoromethyl (). However, trifluoromethyl groups in analogs like 1357093-28-7 could enhance metabolic stability .
- Sulfonamide Linkage : The thiophene-2-sulfonamide moiety in the target compound contrasts with benzenesulfonamide () and thiazole-linked sulfonamides (). Thiophene’s aromaticity and sulfur atom may influence binding kinetics compared to nitrogen-containing heterocycles .
Synthetic Complexity :
- Ponatinib’s synthesis () involves a 9-step route with a 5.36% yield, highlighting challenges in multi-step heterocyclic synthesis. While the target compound’s exact synthesis is undocumented, similar sulfonamide derivatives () typically employ sulfonyl chloride intermediates, suggesting comparable complexity .
Spectroscopic and Analytical Data :
- IP-5 () was characterized via IR (C-F stretch at 845 cm⁻¹) and MS ([M]⁺ at m/z 339), whereas the target compound’s methoxy group would likely show distinct IR peaks (C-O stretch ~1250 cm⁻¹). Such data aids in structural differentiation .
Research Findings and Implications
- Kinase Inhibition Potential: The imidazo[1,2-b]pyridazine scaffold aligns with ponatinib’s kinase-targeting activity, though substituent variations (e.g., methoxy vs. chloro) may alter potency or selectivity .
- Metabolic Considerations : The absence of strongly electron-withdrawing groups (e.g., trifluoromethyl) in the target compound may reduce metabolic stability compared to analogs but improve solubility for oral bioavailability .
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 368.437 g/mol. The compound features an imidazo[1,2-b]pyridazine moiety linked to a thiophene sulfonamide group, which is believed to contribute to its unique biological properties.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate biochemical pathways. Notably, it has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce the release of neurotoxic exosomes that contribute to neurodegeneration .
1. Neuroprotective Properties
Research indicates that this compound exhibits promising neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress.
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest its efficacy in inhibiting the growth of pathogens, making it a candidate for further exploration in antibiotic development .
3. Antitumor Activity
In addition to neuroprotective and antimicrobial effects, this compound has shown potential as an antitumor agent. Its structural components may interact with cancer cell pathways, leading to reduced proliferation and increased apoptosis in tumor cells .
Research Findings and Case Studies
A summary of notable research findings related to the biological activity of this compound is presented below:
| Study | Findings | Biological Activity |
|---|---|---|
| Study A | Inhibition of nSMase2 in neuronal cell lines | Neuroprotective |
| Study B | Antimicrobial assays against E. coli and Staphylococcus aureus | Antimicrobial |
| Study C | Cytotoxicity tests on various cancer cell lines | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
